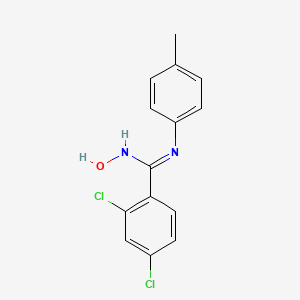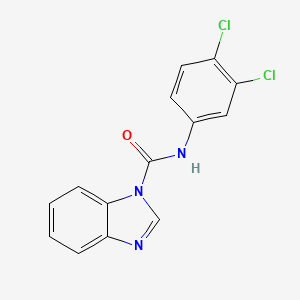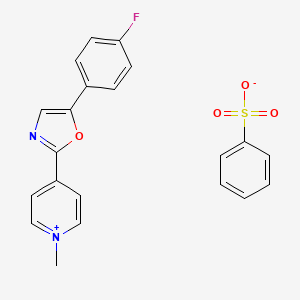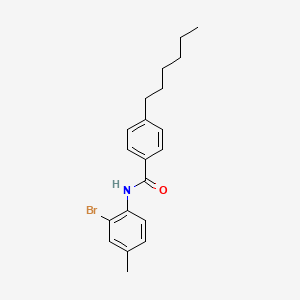![molecular formula C29H46N4O7 B1657344 Benzyl 5-amino-4-[[3-methyl-2-[[4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]pentanoyl]amino]-5-oxopentanoate CAS No. 5633-95-4](/img/structure/B1657344.png)
Benzyl 5-amino-4-[[3-methyl-2-[[4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]pentanoyl]amino]-5-oxopentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 5-amino-4-[[3-methyl-2-[[4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]pentanoyl]amino]-5-oxopentanoate is a synthetic compound used in various chemical and biological research applications. It is a peptide derivative that includes a tert-butoxycarbonyl (BOC) protecting group, which is commonly used to protect amine groups during peptide synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 5-amino-4-[[3-methyl-2-[[4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]pentanoyl]amino]-5-oxopentanoate typically involves the following steps:
Protection of Amino Groups: The amino groups of leucine and isoleucine are protected using tert-butoxycarbonyl (BOC) groups.
Peptide Bond Formation: The protected amino acids are then coupled with alpha-glutamic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS).
Benzylation: The carboxyl group of alpha-glutamic acid is benzylated using benzyl bromide in the presence of a base such as triethylamine.
Deprotection: The BOC protecting groups are removed using an acid such as trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves using automated peptide synthesizers and optimizing reaction conditions to increase yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, forming benzyl alcohol or benzaldehyde.
Reduction: Reduction reactions can target the peptide bonds or the benzyl group, leading to the formation of reduced peptides or toluene.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as sodium azide or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Benzyl alcohol, benzaldehyde.
Reduction: Reduced peptides, toluene.
Substitution: Azido or thiol-substituted derivatives.
Applications De Recherche Scientifique
Benzyl 5-amino-4-[[3-methyl-2-[[4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]pentanoyl]amino]-5-oxopentanoate is used in various scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex peptides and proteins.
Biology: It serves as a model compound for studying peptide interactions and enzyme-substrate specificity.
Medicine: It is used in the development of peptide-based drugs and as a substrate for protease assays.
Industry: It is used in the production of peptide-based materials and as a standard in analytical chemistry.
Mécanisme D'action
The compound exerts its effects primarily through interactions with enzymes and receptors. The BOC protecting group prevents unwanted reactions during synthesis, allowing for selective deprotection and subsequent reactions. The peptide bonds in the compound can be cleaved by proteases, releasing the individual amino acids or smaller peptides. The benzyl group can interact with hydrophobic pockets in proteins, influencing binding affinity and specificity.
Comparaison Avec Des Composés Similaires
- Benzyl N-(tert-butoxycarbonyl)leucylisoleucyl-alpha-aspartate
- Benzyl N-(tert-butoxycarbonyl)leucylisoleucyl-alpha-glutamate
- Benzyl N-(tert-butoxycarbonyl)leucylisoleucyl-alpha-lysinate
Uniqueness: Benzyl 5-amino-4-[[3-methyl-2-[[4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]pentanoyl]amino]-5-oxopentanoate is unique due to the presence of the alpha-glutaminate moiety, which provides specific interactions with enzymes and receptors. The combination of leucine, isoleucine, and alpha-glutamic acid in the peptide sequence offers distinct structural and functional properties compared to other similar compounds.
Propriétés
Numéro CAS |
5633-95-4 |
|---|---|
Formule moléculaire |
C29H46N4O7 |
Poids moléculaire |
562.7 g/mol |
Nom IUPAC |
benzyl 5-amino-4-[[3-methyl-2-[[4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]pentanoyl]amino]-5-oxopentanoate |
InChI |
InChI=1S/C29H46N4O7/c1-8-19(4)24(33-26(36)22(16-18(2)3)32-28(38)40-29(5,6)7)27(37)31-21(25(30)35)14-15-23(34)39-17-20-12-10-9-11-13-20/h9-13,18-19,21-22,24H,8,14-17H2,1-7H3,(H2,30,35)(H,31,37)(H,32,38)(H,33,36) |
Clé InChI |
NJUDVIHCYTUOMY-UHFFFAOYSA-N |
SMILES |
CCC(C)C(C(=O)NC(CCC(=O)OCC1=CC=CC=C1)C(=O)N)NC(=O)C(CC(C)C)NC(=O)OC(C)(C)C |
SMILES canonique |
CCC(C)C(C(=O)NC(CCC(=O)OCC1=CC=CC=C1)C(=O)N)NC(=O)C(CC(C)C)NC(=O)OC(C)(C)C |
Séquence |
LXX |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,3E,6R,7Z,9S,11E,13R,14S,16S,17R,18S)-6,14-Dihydroxy-18-(1H-indol-3-ylmethyl)-7,9,16-trimethyl-15-methylidene-19-azatricyclo[11.7.0.01,17]icosa-3,7,11-triene-2,5,20-trione](/img/structure/B1657262.png)
![4-[(2E)-2-(2-hydroxy-5-methoxybenzylidene)hydrazino]-N-(4-methylphenyl)-4-oxobutanamide](/img/structure/B1657263.png)
![2-Azabicyclo[3.2.2]nonane hydrochloride](/img/structure/B1657265.png)
![[2-(2,4-Dibromoanilino)-2-oxoethyl] 3-[(2,6-dichlorophenyl)sulfonylamino]propanoate](/img/structure/B1657266.png)
![3-{[(2E)-2-(2-hydroxybenzylidene)hydrazino]carbonyl}-1-(2-hydroxyethyl)pyridinium](/img/structure/B1657267.png)
![(E)-4-[3-(4-bromophenyl)-8-methoxy-3,3a,4,5-tetrahydrobenzo[g]indazol-2-yl]pent-3-en-2-one](/img/structure/B1657269.png)
![N-[(Z)-benzylideneamino]-5-methylfuran-2-carboxamide](/img/structure/B1657271.png)
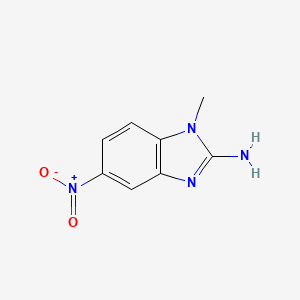
![2-[3-(3,4-Dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-4-(4-phenylphenyl)-1,3-thiazole;hydrobromide](/img/structure/B1657275.png)
